molecular formula C9H10ClNO3 B8441656 ethyl 2-(5-chloropyridin-3-yl)oxyacetate

ethyl 2-(5-chloropyridin-3-yl)oxyacetate

Cat. No.: B8441656
M. Wt: 215.63 g/mol
InChI Key: FZCCJBRCMIVFLY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-chloropyridin-3-yl)oxyacetate typically involves the reaction of 5-chloropyridine-3-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

5-chloropyridine-3-ol+ethyl bromoacetateK2CO3,DMFethyl 2-(5-chloropyridin-3-yl)oxyacetate\text{5-chloropyridine-3-ol} + \text{ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 5-chloropyridine-3-ol+ethyl bromoacetateK2​CO3​,DMF​ethyl 2-(5-chloropyridin-3-yl)oxyacetate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloropyridin-3-yl)oxyacetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted pyridines.

    Hydrolysis: 2-(5-chloropyridin-3-yl)oxyacetic acid.

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

Scientific Research Applications

Ethyl 2-(5-chloropyridin-3-yl)oxyacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with pyridine-based structures.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(5-chloropyridin-3-yl)oxyacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can act as a pharmacophore, binding to specific sites on proteins and altering their function. The ester group can be hydrolyzed to release the active carboxylic acid, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(5-chloropyridin-2-yl)amino-2-oxoacetate hydrochloride: An intermediate in the synthesis of anticoagulant drugs.

    Ethyl 2-(6-chloropyridin-2-yl)acetate: Used in the synthesis of various organic compounds.

    Ethyl 2-(5-chloropyridin-2-yl)amino-2-oxoacetate: Similar structure but with an amino group instead of an oxy group.

Uniqueness

Ethyl 2-(5-chloropyridin-3-yl)oxyacetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with biological targets. The presence of the ester group also provides versatility in chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

ethyl 2-(5-chloropyridin-3-yl)oxyacetate

InChI

InChI=1S/C9H10ClNO3/c1-2-13-9(12)6-14-8-3-7(10)4-11-5-8/h3-5H,2,6H2,1H3

InChI Key

FZCCJBRCMIVFLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC(=CN=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl (2,5-dichloropyrid-3-yloxy)-acetate (200mg.) in glacial acetic acid (8ml.) was stirred overnight under reflux with acid washed zinc powder (1.0g.). The solution was cooled and filtered and the filtrate was evaporated to dryness. The residue was purified by chromatography on silica gel to yield ethyl(5-chloropyrid-3-yloxy)acetate, m.p. 38°-40°C. (ether-pentane).
Name
ethyl (2,5-dichloropyrid-3-yloxy)-acetate
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

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